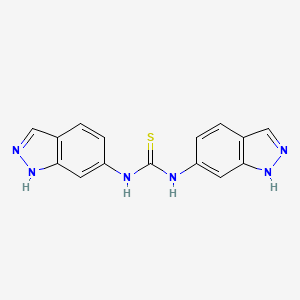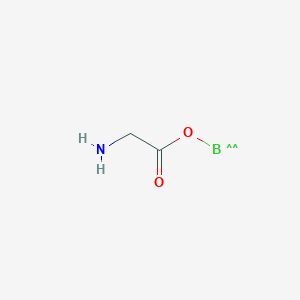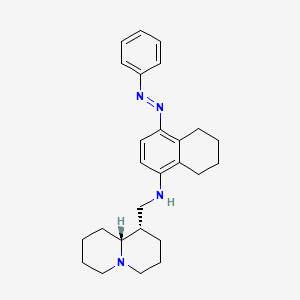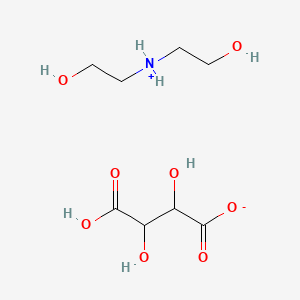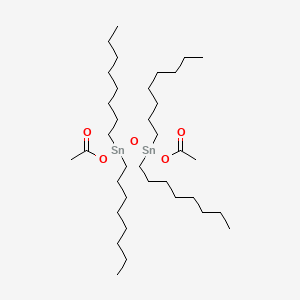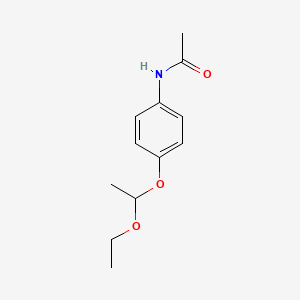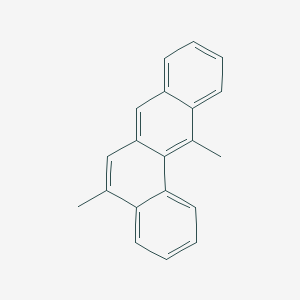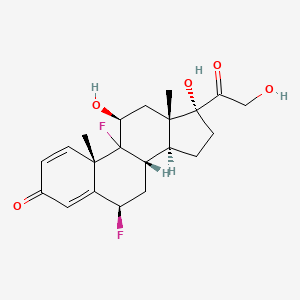
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, allergies, and autoimmune disorders. This compound is a derivative of prednisolone and is known for its enhanced potency due to the presence of fluorine atoms at specific positions in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (hydrocortisone). The key steps include:
Acetylation: The 21-hydroxy group is acetylated.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.
Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated, converting the 4-double bond to 3,5-double bonds.
Fluorination: The 6beta position is fluorinated.
Hydrolysis: The 3-acetyl group is removed.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, and hydrogen fluoride is added to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: A double bond is introduced at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can convert ketones back to hydroxyl groups.
Applications De Recherche Scientifique
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroids.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of topical creams and ointments for skin conditions.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The anti-inflammatory effects are primarily due to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks the fluorine atoms.
Dexamethasone: Another potent corticosteroid with a different fluorination pattern.
Betamethasone: An isomer of dexamethasone with similar therapeutic uses.
Uniqueness
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione is unique due to the specific placement of fluorine atoms, which enhances its potency and stability compared to other corticosteroids. This makes it particularly effective in treating conditions that require strong anti-inflammatory action.
Propriétés
Numéro CAS |
60864-55-3 |
|---|---|
Formule moléculaire |
C21H26F2O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(6R,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21?/m0/s1 |
Clé InChI |
ABUISBDTYAZRHY-ITNFBUOGSA-N |
SMILES isomérique |
C[C@]12C[C@@H](C3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O |
SMILES canonique |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


